3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-phenylethyl)propanamide
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Overview
Description
3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-phenylethyl)propanamide is a complex organic compound that belongs to the class of triazoloquinazolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-phenylethyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinazoline-1-amine with appropriate amines and triazole-2-thiol under anhydrous conditions . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with the addition of a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-phenylethyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-phenylethyl)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials with specific properties, such as energetic materials.
Mechanism of Action
The mechanism of action of 3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-phenylethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds:
[1,2,4]triazolo[4,3-a]pyrazine derivatives: Investigated as potential kinase inhibitors with anticancer activity.
Tris[1,2,4]triazolo[1,3,5]triazine derivatives: Used in the development of thermally activated delayed fluorescence emitters.
Uniqueness
3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-phenylethyl)propanamide is unique due to its specific triazoloquinazoline core structure, which imparts distinct biological and chemical properties
Properties
Molecular Formula |
C28H27N5O2 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
3-[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C28H27N5O2/c34-26(29-19-17-21-9-3-1-4-10-21)16-15-25-30-31-28-32(20-18-22-11-5-2-6-12-22)27(35)23-13-7-8-14-24(23)33(25)28/h1-14H,15-20H2,(H,29,34) |
InChI Key |
UZPHCGZTEXZEHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5 |
Origin of Product |
United States |
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